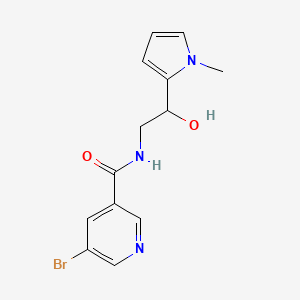

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the bromine atom and the nicotinamide group. There are several methods for synthesizing pyrroles, including the Paal-Knorr Pyrrole Synthesis . The bromine atom could be introduced through a halogenation reaction, and the nicotinamide group could be added through a condensation reaction .Chemical Reactions Analysis

As a pyrrole derivative, this compound would likely undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2- or 3-positions of the pyrrole ring. The bromine atom and the nicotinamide group could also participate in reactions, depending on the conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analogs

The scientific research applications of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide and its structural analogs span various fields, including medicinal chemistry and materials science. An example of research related to structural analogs of nicotinamide includes the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative, illustrating the exploration of isosteric and isoelectronic analogues to nicotinamide nucleoside for potential therapeutic uses (Kabat, Pankiewicz, & Watanabe, 1987). This work demonstrates the continuous effort in synthesizing nicotinamide derivatives to explore their biological and pharmacological properties.

Interaction with Receptors

Research into the binding affinities of nicotinamide derivatives for various receptors provides insight into their potential therapeutic applications. For instance, a study on the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives revealed that certain compounds exhibit potent affinities for 5-HT3 and dopamine D2 receptors, indicating their relevance in neurological studies and potential applications in treating related disorders (Hirokawa, Yoshida, & Kato, 1998).

Chemoselective Reduction

The chemoselective reduction of related compounds, such as the conversion of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione to nicotinamide derivatives under controlled conditions, showcases the chemical versatility and potential for creating novel compounds with varied biological activities (Goto, Saito, & Sato, 1987). Such synthetic methodologies are crucial for developing new drugs and understanding the biochemical pathways involved in disease states.

Antimicrobial and Antiviral Testing

Ethylacetoacetate and nicotinohydrazide reactions leading to derivatives with potential antimicrobial and antiviral properties highlight the exploration of nicotinamide analogs in combating infectious diseases. The screening of these compounds against various cell cultures provides a basis for developing new treatments for microbial and viral infections (Joshi et al., 2010).

Corrosion Inhibition

The study of nicotinamide derivatives as corrosion inhibitors on mild steel in hydrochloric acid solution demonstrates the application of these compounds beyond the pharmaceutical domain, showing their utility in materials science and engineering (Chakravarthy, Mohana, & Kumar, 2014). This research could lead to the development of more effective corrosion inhibitors for industrial applications.

Eigenschaften

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-17-4-2-3-11(17)12(18)8-16-13(19)9-5-10(14)7-15-6-9/h2-7,12,18H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHXPEOQCFAAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)

![N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE](/img/structure/B2837978.png)

![6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2837982.png)

![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)